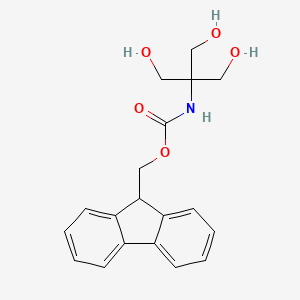
N-Fmoc-tris(hydroxymethyl)aminomethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Fmoc-tris(hydroxymethyl)aminomethane is a derivative of tris(hydroxymethyl)aminomethane, commonly known as Tris. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom of Tris. It is widely used in organic synthesis, particularly in peptide synthesis, due to its ability to protect amino groups during chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-tris(hydroxymethyl)aminomethane typically involves the reaction of Tris with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:
Tris+Fmoc chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
N-Fmoc-tris(hydroxymethyl)aminomethane undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.
Oxidation and Reduction: The hydroxymethyl groups can undergo oxidation to form aldehydes or carboxylic acids, and reduction to form methylene groups.
Esterification and Amidation: The hydroxyl groups can react with carboxylic acids or acid chlorides to form esters, and with amines to form amides.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Esterification: Carboxylic acids or acid chlorides in the presence of a catalyst like dicyclohexylcarbodiimide (DCC).
Major Products
Fmoc Deprotection: Tris(hydroxymethyl)aminomethane.
Oxidation: Tris(hydroxymethyl)aminomethane derivatives with aldehyde or carboxylic acid groups.
Reduction: Tris(hydroxymethyl)aminomethane derivatives with methylene groups.
Esterification and Amidation: Corresponding esters and amides of Tris derivatives
科学的研究の応用
N-Fmoc-tris(hydroxymethyl)aminomethane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
Biology: Employed in the synthesis of peptide-based biomolecules and in the study of protein-protein interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of specialty chemicals and in the formulation of biochemical reagents
作用機序
The primary mechanism of action of N-Fmoc-tris(hydroxymethyl)aminomethane involves the protection of amino groups during chemical synthesis. The Fmoc group is stable under acidic conditions but can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in peptide synthesis. This selective protection and deprotection mechanism is crucial for the stepwise construction of peptides and proteins .
類似化合物との比較
Similar Compounds
Tris(hydroxymethyl)aminomethane: The parent compound without the Fmoc group.
N-Boc-tris(hydroxymethyl)aminomethane: Contains a tert-butyloxycarbonyl (Boc) protecting group instead of Fmoc.
N-Cbz-tris(hydroxymethyl)aminomethane: Contains a benzyloxycarbonyl (Cbz) protecting group.
Uniqueness
N-Fmoc-tris(hydroxymethyl)aminomethane is unique due to the Fmoc group’s stability under acidic conditions and its ease of removal under basic conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are essential. Compared to Boc and Cbz protecting groups, Fmoc offers better stability and ease of handling in various synthetic applications .
特性
分子式 |
C19H21NO5 |
|---|---|
分子量 |
343.4 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C19H21NO5/c21-10-19(11-22,12-23)20-18(24)25-9-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21-23H,9-12H2,(H,20,24) |
InChIキー |
HUCDVXNSFWFZAN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R,6R)-Ethyl 7-(tert-butyl)-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B14894470.png)
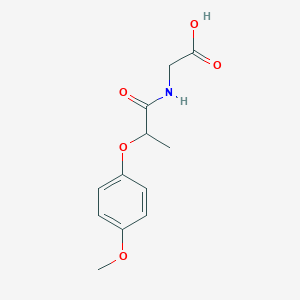
![2,3-DihydrobenZo[b]furan-5-ylZinc bromide](/img/structure/B14894482.png)
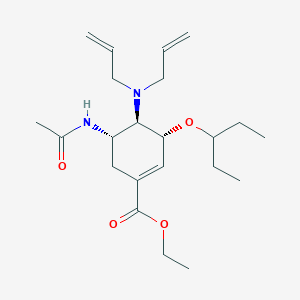

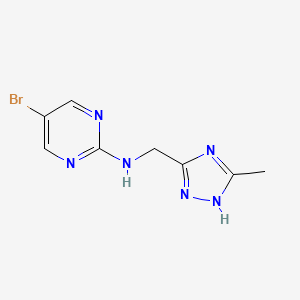
![(1R,2R,3S,5S)-3-(Benzyloxy)-2-((benzyloxy)methyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B14894512.png)
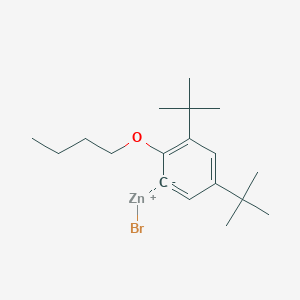
![2-({4-(4-Methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}carbamoyl)cyclohexanecarboxylic acid](/img/structure/B14894521.png)

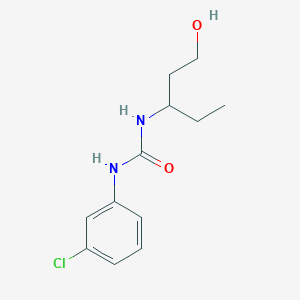
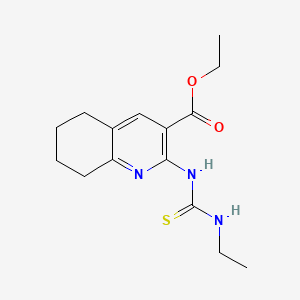

![(S)-3-Methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14894539.png)
